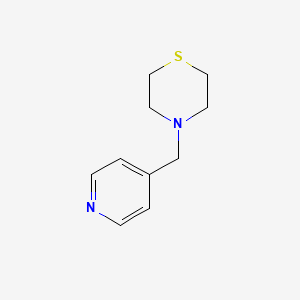![molecular formula C17H17N5S B5746776 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine](/img/structure/B5746776.png)
2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine works by inhibiting the activity of BTK, a kinase that plays a critical role in the development and progression of cancer and autoimmune diseases. By blocking the activity of BTK, 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine can prevent the growth and spread of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine has been shown to reduce inflammation in autoimmune diseases by inhibiting the activity of BTK.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine for lab experiments is its specificity for BTK, which allows researchers to study the role of this kinase in various diseases. However, one limitation of 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine. One potential direction is the evaluation of its efficacy in combination with other drugs for the treatment of cancer and autoimmune diseases. Another direction is the development of new formulations of 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine that can improve its pharmacokinetic properties and reduce toxicity. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine and its potential role in other diseases.
Synthesemethoden
The synthesis of 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine involves a multi-step process that includes the reaction of 2-chloro-5-nitropyrimidine with 4-(4-phenyl-1,3-thiazol-2-yl)piperazine in the presence of a base, followed by reduction of the nitro group and subsequent purification steps.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine has been extensively studied for its potential use in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the activity of various kinases, including BTK, which is involved in the development and progression of cancer and autoimmune diseases.
Eigenschaften
IUPAC Name |
4-phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-2-5-14(6-3-1)15-13-23-17(20-15)22-11-9-21(10-12-22)16-18-7-4-8-19-16/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNAUKURUKNNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5746706.png)
![3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5746712.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B5746721.png)
![3-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5746722.png)

![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide](/img/structure/B5746747.png)
![methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate](/img/structure/B5746750.png)
![methyl 3-[(2,5-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746755.png)


![1-[(2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5746779.png)
![2-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5746784.png)
![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5746787.png)